molecular formula C17H17ClN2O3 B5713128 N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide CAS No. 519035-58-6

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide

Cat. No.: B5713128
CAS No.: 519035-58-6
M. Wt: 332.8 g/mol
InChI Key: OCDBLPGQIIILJL-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is an organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a chloro group, and a nitro group attached to a benzamide core, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and tert-butyl groups can influence the compound’s binding affinity and specificity towards biological targets. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(2-tert-butylphenyl)-2-chloro-4-aminobenzamide: A reduced form of the compound with an amino group instead of a nitro group.

    N-(2-tert-butylphenyl)-2-chloro-4-hydroxybenzamide: An oxidized derivative with a hydroxyl group.

    N-(2-tert-butylphenyl)-2-chloro-4-methylbenzamide: A methylated derivative with a methyl group instead of a nitro group.

Uniqueness

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activities. The presence of the nitro group, in particular, allows for various redox reactions that can be exploited in different research applications .

Properties

IUPAC Name

N-(2-tert-butylphenyl)-2-chloro-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-17(2,3)13-6-4-5-7-15(13)19-16(21)12-9-8-11(20(22)23)10-14(12)18/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDBLPGQIIILJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519035-58-6
Record name N-(2-TERT-BUTYLPHENYL)-2-CHLORO-4-NITROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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